4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide, with the CAS number 433690-47-2, is a chemical compound that belongs to the class of sulfonamides. This compound features a sulfonamide functional group attached to a benzene ring, which is further substituted with a chloro group and an aliphatic chain containing a cyclohexene moiety. Sulfonamides are well-known for their antibacterial properties and have been extensively studied for their potential uses in medicinal chemistry.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide is classified as a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or aliphatic structure. This compound specifically falls under the category of N-substituted sulfonamides, where the nitrogen atom in the sulfonamide group is bonded to an ethyl group containing a cyclohexene ring .
The synthesis of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide typically involves several steps, including the introduction of the chloro group and the cyclohexene moiety onto the benzene ring.
Technical Details:
The exact conditions (temperature, solvent, etc.) and reagents used can vary based on specific synthetic routes explored in literature .
The molecular structure of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide can be represented as follows:
This indicates that the compound consists of nine carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
The structural formula highlights:
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
Technical Details:
These reactions expand its utility in synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for compounds like 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By mimicking para-amino benzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacterial growth inhibition.
Studies have shown that modifications on the benzene ring and side chains can significantly affect the potency and selectivity of these compounds against different bacterial strains .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structural integrity and purity .
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide has potential applications in:
Research continues into exploring its effectiveness against various targets within microbial systems, contributing to advancements in antibiotic development .
The systematic IUPAC name for this compound is 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide, which precisely defines its molecular architecture. The name delineates three key structural components:
The structural representation is unambiguously captured in the SMILES notation: O=S(C1=CC=C(Cl)C=C1)(NCCC2=CCCCC2)=O [1] [3]. This encodes the sulfonyl group (S(=O)=O), the para-chlorinated benzene ring (C1=CC=C(Cl)C=C1), and the N-ethylcyclohexenyl chain (NCCC2=CCCCC2). The conjugated system arising from the sulfonamide linkage and the olefinic bond in the cyclohexenyl ring influences the compound's electronic properties and reactivity.
Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| IUPAC Name | 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide |
| SMILES | O=S(C1=CC=C(Cl)C=C1)(NCCC2=CCCCC2)=O |
| Core Fragments | 4-chlorobenzenesulfonamide + ethyl linker + cyclohexenyl group |
This compound is uniquely identified by the CAS Registry Number 433690-47-2, which serves as a universal identifier in chemical databases and regulatory documents [1] [2] [3]. Its molecular formula is C₁₄H₁₈ClNO₂S, with a molecular weight of 299.81–299.82 g/mol based on high-resolution mass spectrometry [1] [2].
Key physicochemical parameters include:
Table 2: Essential Identifier and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 433690-47-2 |
| Molecular Formula | C₁₄H₁₈ClNO₂S |
| Molecular Weight | 299.81–299.82 g/mol |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Sealed, dry, room temperature |
| Boiling Point | Not reported |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: